Cas no 95-11-4 (Bicyclo2.2.1hept-2-ene-5-carbonitrile)

Bicyclo2.2.1hept-2-ene-5-carbonitrile structure
95-11-4 structure
Bicyclo2.2.1hept-2-ene-5-carbonitrile
95-11-4
C8H9N
119.163761854172
MFCD00167563
34776
7218

Bicyclo2.2.1hept-2-ene-5-carbonitrile Properties

Names and Identifiers

    • Bicyclo[2.2.1]hept-5-ene-2-carbonitrile
    • Bicyclo[2.2.1]-5-heptene-2-carbonitrile
    • 5-Norbornene-2-carbonitrile
    • 5-Norbornene-2-carbonitrile (mixture of isomers)
    • BERYLLIUM COPPER ALLOY
    • 2-Cyano-5-nor
    • 2-Cyano-5-norbornene
    • 2-Cyanonorborn-5-ene
    • 5-cyano-2-norbornene
    • 5-Norbornene-2-carbonitrile, Mixture of isoMers
    • Norborn-5-ene-2-carbonitrile
    • norbornene-2-carbonitrile
    • Bicyclo[2.2.1]hept-5-ene-2-carbonitrile (mixture of isomers)
    • 5-Cyanobicyclo[2.2.1]hept-2-ene (mixture of isomers)
    • 5-Cyano-2-norbornene (mixture of isomers)
    • 5-Norbornene-2-carbonitrile, endo-
    • 5-Cyanobicyclo[2.2.1]hept-2-ene
    • endo-2-Cyanobicyclo(2-2-1)hept-5-ene
    • Bicyclo(2.2.1)hept-5-ene-2-carbonitrile
    • BMAXQTDMWYDIJX-UHFFFAOYSA-N
    • Bicyclo(2.2.1)hept-5-ene-2-carbonitrile, endo-
    • 5-norbornene-2-nitrile
    • 5-Norbornene-2-carbonitrile (6CI, 7CI, 8CI)
    • 2-Cyanobicyclo[2.2.1]hept-5-ene
    • 5-Cyanonorbornene
    • Bicyclo[2.2.1]-5-hepten-2-carbonitrile
    • Norbornenecarbonitrile
    • 5-Norbornene-2-carbonitrile,mixture of isomers
    • NSC 147246
    • BRN 2042173
    • 5-NORBORNENE-2-CARBONITRILE
    • J-517889
    • J-802153
    • SCHEMBL200610
    • DB-003040
    • BRN 3195856
    • ALBB-025899
    • CS-W013582
    • AS-19020
    • NSC147246
    • 30811-49-5
    • AC-4856
    • 95-11-4
    • MFCD00167563
    • 3-09-00-00300 (Beilstein Handbook Reference)
    • AI3-05928
    • WLN: L55 A CUTJ FCN
    • NSC-147246
    • 2888-90-6
    • N0897
    • D70663
    • AKOS015840943
    • endo-5-cyanobicyclo[2.2.1]hept-2-ene
    • NS00041032
    • EN300-296047
    • EINECS 202-391-5
    • NSC 46416
    • DTXSID20870949
    • bicyclo[2.2.1]-5-heptene-2-carbonitrile
    • +Expand
    • MFCD00167563
    • BMAXQTDMWYDIJX-UHFFFAOYSA-N
    • 1S/C8H9N/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-4H2
    • N#CC1C2CC(C=C2)C1
    • 3195856

Computed Properties

  • 119.07300
  • 0
  • 1
  • 0
  • 119.073499
  • 9
  • 196
  • 0
  • 0
  • 3
  • 0
  • 0
  • 1
  • 1.4
  • 0
  • 23.8

Experimental Properties

  • 1.72218
  • 23.79000
  • n20/D 1.488(lit.)
  • 82-86 °C/10 mmHg(lit.)
  • 10°C(lit.)
  • 0.3±0.4 mmHg at 25°C
  • Fahrenheit: 150.8 ° f < br / > Celsius: 66 ° C < br / >
  • Colorless Transparent Liquid
  • Not determined
  • 0.999 g/mL at 25 °C(lit.)

Bicyclo2.2.1hept-2-ene-5-carbonitrile Security Information

  • GHS07 GHS07
  • RB7930000
  • 3
  • S26-S36/37/39-S36/37
  • R20/21/22
  • Xn Xn
  • NONH for all modes of transport
  • H302,H312,H315,H319,H332,H335
  • P261,P280,P305+P351+P338
  • warning
  • Keep away from high temperatures, sparks and flames. Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.
  • 20/21/22-36/37/38
  • Warning

Bicyclo2.2.1hept-2-ene-5-carbonitrile Customs Data

  • 2926909090
  • China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

Bicyclo2.2.1hept-2-ene-5-carbonitrile Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
A2B Chem LLC
AB69495-5g
5-Norbornene-2-carbonitrile
95-11-4 98% mixture of isomers
5g
$9.00 2024-07-18
Aaron
AR003NMR-5g
Bicyclo[2.2.1]hept-5-ene-2-carbonitrile
95-11-4 98%
5g
$7.00 2024-07-18
abcr
AB331826-5g
5-Norbornene-2-carbonitrile (mixture of isomers), 98%; .
95-11-4 98%
5g
€66.30
Ambeed
A732629-5g
5-Norbornene-2-carbonitrile
95-11-4 98% mixture of isomers
5g
$11.0
Apollo Scientific
OR315245-100g
5-Norbornene-2-carbonitrile
95-11-4 98%
100g
£101.00
Chemenu
CM303107-100g
Bicyclo[2.2.1]hept-5-ene-2-carbonitrile
95-11-4 97%
100g
$283
Enamine
EN300-296047-0.05g
bicyclo[2.2.1]hept-5-ene-2-carbonitrile
95-11-4
0.05g
$468.0 2023-09-06
eNovation Chemicals LLC
D505328-5g
Bicyclo[2.2.1]hept-5-ene-2-carbonitrile
95-11-4 97%
5g
$215 2022-10-16
Fluorochem
208682-25g
Bicyclo[2.2.1]hept-5-ene-2-carbonitrile
95-11-4 95%
25g
£216.00 2022-03-01
TRC
B626420-50mg
Bicyclo[2.2.1]hept-2-ene-5-carbonitrile
95-11-4
50mg
45.00

Bicyclo2.2.1hept-2-ene-5-carbonitrile Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 20 - 30 °C
Reference
Synthesis of monocycloalkyl-, functionally substituted bicycloalkylacrylate monomers and oligomers
Guliyeva, I. M.; Mamedov, M. K.; Azizov, A. H., Neft Kimyasi va Neft E'mali Proseslari, 2014, 15(2), 120-131

Synthetic Circuit 2

Reaction Conditions
1.1 55 s, 0.2 MPa, 25 °C
Reference
Method for continuously preparing cyanonorbornene by using microchannel reactor
, China, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 -
1.2 Catalysts: 4-Methoxyphenol Solvents: Methanol
Reference
Method for preparation of cyclopentadiene-vinyl compound adducts by continuous Diels-Alder reaction
, Japan, , ,

Synthetic Circuit 4

Reaction Conditions
Reference
A new synthetic route to α-alkylacrylic esters and α-alkylacrylonitriles
Ponticello, I. S., Journal of Polymer Science, 1979, 17(11), 3499-508

Synthetic Circuit 5

Reaction Conditions
1.1 3.25 h, 6.9 bar, rt → 180 °C; 2 h, 0.759 bar, 180 °C
Reference
Photosensitive compositions, optical waveguides, optical wirings, optical/electrical hybrid substrates, electronic devices, and manufacture of optical waveguides
, Japan, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Acetohydroxamic acid Catalysts: Bismuth triflate Solvents: Acetonitrile ;  15 h, reflux
Reference
Acetohydroxamic acid. A new reagent for efficient synthesis of nitriles directly from aldehydes using Bi(OTf)3 as the catalyst
Sridhar, Madabhushi; Reddy, Mallu Kishore Kumar; Sairam, Vangipuram Venkata; Raveendra, Jillella; Godala, Kondal Reddy; et al, Tetrahedron Letters, 2012, 53(27), 3421-3424

Synthetic Circuit 7

Reaction Conditions
1.1 -
1.2 Reagents: N-Nitrosodiphenylamine
Reference
Preparation of cyanonorbornene by cycloaddition reaction and removal method of adhesion polymer byproducts
, Japan, , ,

Synthetic Circuit 8

Reaction Conditions
Reference
Synthesis of bicyclo[2.2.1]heptene and bicyclo[2.2.2]octene derivatives and their epoxy derivatives
Lopatik, D. V.; Osipenko, I. F.; Prokopovich, I. P.; Bulatskaya, N. G., Vestsi Akademii Navuk BSSR, 1980, (4),

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Bis[μ-[1,1′-methylenebis[1,1-diphenylphosphine-κP]]]bis(nitrato-κO,κO′)dicopper ;  5 °C
Reference
Production method of norbornene derivatives by Diels-Alder reaction
, China, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Dicyclopentadiene ;  rt → 240 °C; 6 h, 40 - 42 °C
Reference
Method for producing dicyano-norbornane compounds
, Korea, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: Phosphorus pentoxide ;  0.2 h, 200 °C
Reference
Nitrile and its corresponding amine production method
, China, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 Catalysts: N-Nitrosodiphenylamine
Reference
Preparation of cyanonorbornene
, Japan, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 Solvents: Methanol ;  45 min, 40 °C; 1 h, 40 - 50 °C
Reference
Process for preparation of 5-acetylnorbornene by reaction of cyclopentadiene with acrylonitrile and treatment of the resulting 5-cyanonorbornene with methylmagnesium bromide.
, World Intellectual Property Organization, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 273 K; 12 h, 293 K; 293 K → 195 K
1.2 Solvents: Acetonitrile ,  Dichloromethane ;  195 K; 5 min, 273 K
Reference
Entrapment of cyclopentadiene in zeolite NaY and its application for solvent-free Diels-Alder reactions in the nanosized confined environment
Imachi, Shouhei; Onaka, Makoto, Tetrahedron Letters, 2004, 45(25), 4943-4946

Synthetic Circuit 15

Reaction Conditions
1.1 180 °C
1.2 overnight, rt
Reference
Synthesis of Norbornenyl Telechelic Polyphosphazenes and Ring-Opening Metathesis Polymerization Reactions
Allcock, Harry R.; de Denus, Christine R.; Prange, Robbyn; Laredo, Walter R., Macromolecules, 2001, 34(9), 2757-2765

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Zinc chloride ;  6 h, 85 °C
Reference
Synthesis of cyclic nitriles coordinated by d-elements
Dyumaeva, I. V.; Rekuta, Sh. F.; Rol'nik, K. B., Izvestiya Vysshikh Uchebnykh Zavedenii, 2009, 52(2), 47-48

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Ammonium thiocyanate ,  Oxygen Catalysts: Sodium fluorescein Solvents: Acetonitrile ;  10 h, rt
Reference
Thiocyanate radical mediated dehydration of aldoximes with visible light and air
Ban, Yong-Liang; Dai, Jian-Ling; Jin, Xiao-Ling; Zhang, Qing-Bao; Liu, Qiang, Chemical Communications (Cambridge, 2019, 55(65), 9701-9704

Synthetic Circuit 18

Reaction Conditions
1.1 Catalysts: Iron, [2-(dicyclohexylphosphino-κP)phenolato-κO][(1,2,3,4,5-η)-1,2,3,4,5-pentame… Solvents: Toluene ;  1 h, 25 °C
Reference
Bioinspired Iron-Catalyzed Dehydration of Aldoximes to Nitriles: A General N-O Redox-Cleavage Method
Gao, Hongjie; Chen, Jia-Yi; Peng, Zhiqiang; Feng, Lei ; Tung, Chen-Ho ; et al, Journal of Organic Chemistry, 2022, 87(16), 10848-10857

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Hydrazine hydrate (1:1) Catalysts: Nickel nitrate Solvents: Isopropanol ;  8 h, rt → 82 °C
Reference
Method of producing norbornane derivatives
, Russian Federation, , ,

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Alumina ,  Hydroxyamine hydrochloride ,  Potassium fluoride
1.2 Reagents: Carbon disulfide Solvents: Acetonitrile
Reference
Microwave activation in organic synthesis: an efficient one-pot synthesis of nitriles from aldehydes
Villemin, Didier; Lalaoui, Mekki; Ben Alloum, Abdelkrim, Chemistry & Industry (London, 1991, (5),

Bicyclo2.2.1hept-2-ene-5-carbonitrile Raw materials

Bicyclo2.2.1hept-2-ene-5-carbonitrile Preparation Products

Bicyclo2.2.1hept-2-ene-5-carbonitrile Suppliers

J&K Scientific
Audited Supplier Audited Supplier
(CAS:95-11-4)
ZHAI XIAN SHENG
18210857532
xiangyang.zhai@jk-sci.com
Hubei Chaoshun Biotechnology Co., Ltd.
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(CAS:95-11-4)
WANG XIAN SHENG
15927806810
174160056@qq.com
Wuhan Newgreat Chemical Co., Ltd
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(CAS:95-11-4)
ZHANG JING LI
18502781673
new_great@163.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:95-11-4)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:95-11-4)
TANG SI LEI
15026964105
2881489226@qq.com

Bicyclo2.2.1hept-2-ene-5-carbonitrile Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:95-11-4)Bicyclo2.2.1hept-2-ene-5-carbonitrile
A1207549
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157.0/553.0